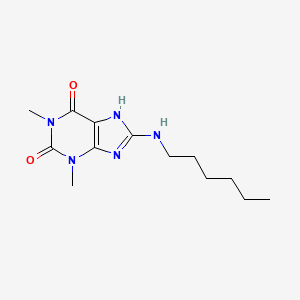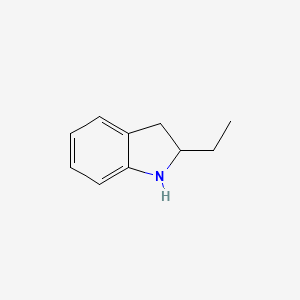
8-n-Hexylaminotheophylline
Descripción general
Descripción
8-n-Hexylaminotheophylline is a derivative of theophylline, a naturally occurring alkaloid found in tea leaves and cocoa beans. Theophylline is well-known for its bronchodilator effects, making it useful in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease. The modification of theophylline to include an 8-n-hexylamino group aims to enhance its biological activity and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-n-Hexylaminotheophylline typically involves the reaction of 8-bromotheophylline with n-hexylamine. The process can be summarized as follows:
Starting Material: 8-bromotheophylline is prepared by brominating theophylline.
Reaction with n-Hexylamine: The 8-bromotheophylline is then reacted with n-hexylamine in a solvent such as aqueous propanol-2.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-n-Hexylaminotheophylline can undergo various chemical reactions, including:
Substitution Reactions: The amino group at the 8-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated derivative of this compound.
Aplicaciones Científicas De Investigación
8-n-Hexylaminotheophylline has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity of theophylline derivatives.
Medicine: Its pharmacological properties are explored for potential therapeutic uses, particularly in respiratory diseases.
Industry: The compound can be used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 8-n-Hexylaminotheophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle, particularly in the bronchial airways, and reduces airway responsiveness to histamine and other bronchoconstrictors . Additionally, it may block adenosine receptors, contributing to its stimulant effects on the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
8-Chlorotheophylline: Another derivative of theophylline, known for its stimulant properties and use in combination with diphenhydramine as an antiemetic.
8-Diethylaminotheophylline: Exhibits potent analgesic effects and is used in pain management.
8-Hydroxyquinoline Derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
8-n-Hexylaminotheophylline is unique due to its specific substitution at the 8-position with an n-hexylamino group. This modification can enhance its lipophilicity, potentially improving its bioavailability and pharmacokinetic properties compared to other theophylline derivatives.
Propiedades
IUPAC Name |
8-(hexylamino)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-4-5-6-7-8-14-12-15-9-10(16-12)17(2)13(20)18(3)11(9)19/h4-8H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCWFVINQNEILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-(3,4,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895123.png)

![2-[(3E)-oxan-3-ylidene]acetonitrile](/img/structure/B7895142.png)
![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B7895146.png)


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B7895171.png)


